N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide
Description
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide is a synthetic organic compound characterized by a pyrrolidinone ring, a thiophene moiety, and an acetamide group
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)16-7-10(6-13(16)18)15-12(17)8-19-11-4-5-20-9-11/h4-5,9-10H,6-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFHBOCPTUMGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)COC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The starting material, tert-butylamine, undergoes a cyclization reaction with a suitable diketone to form the pyrrolidinone ring.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate leaving group on the pyrrolidinone ring.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, which can be explored in drug discovery and development. It may act as a ligand for certain biological targets, influencing biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure might interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In materials science, the compound could be used in the design of novel materials with specific properties, such as conductivity or reactivity. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Modulation: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
- 4-{[(1-tert-Butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid
Uniqueness
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
